molecular formula C17H25N3O2S2 B2968615 N'-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}-N-[(thiophen-2-yl)methyl]ethanediamide CAS No. 2034325-74-9

N'-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}-N-[(thiophen-2-yl)methyl]ethanediamide

Cat. No.: B2968615
CAS No.: 2034325-74-9
M. Wt: 367.53
InChI Key: HYZBPKHVEXEQLK-UHFFFAOYSA-N
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Description

N'-{[1-(Thiolan-3-yl)piperidin-4-yl]methyl}-N-[(thiophen-2-yl)methyl]ethanediamide is a synthetic organic compound featuring a piperidine core substituted with a thiolan-3-yl (tetrahydrothiophen-3-yl) group and linked via an ethanediamide (oxalamide) bridge to a thiophen-2-yl methyl moiety. This structure combines heterocyclic elements (thiophene and tetrahydrothiophene) with a piperidine scaffold, a framework commonly associated with bioactive molecules targeting the central nervous system (CNS) .

Properties

IUPAC Name

N-[[1-(thiolan-3-yl)piperidin-4-yl]methyl]-N'-(thiophen-2-ylmethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3O2S2/c21-16(17(22)19-11-15-2-1-8-24-15)18-10-13-3-6-20(7-4-13)14-5-9-23-12-14/h1-2,8,13-14H,3-7,9-12H2,(H,18,21)(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYZBPKHVEXEQLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)C(=O)NCC2=CC=CS2)C3CCSC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}-N-[(thiophen-2-yl)methyl]ethanediamide typically involves multiple steps, starting with the preparation of the piperidine and thiolane intermediates. The piperidine ring can be synthesized through cyclization reactions involving amines and aldehydes, while the thiolane ring can be formed through thiol-ene reactions. The final step involves coupling the piperidine and thiolane intermediates with the thiophene ring using amide bond formation reactions under controlled conditions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclization and coupling reactions, as well as the development of efficient purification methods to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

N’-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}-N-[(thiophen-2-yl)methyl]ethanediamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for targeting specific receptors in the body.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N’-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}-N-[(thiophen-2-yl)methyl]ethanediamide involves its interaction with specific molecular targets in the body. The piperidine ring can interact with neurotransmitter receptors, while the thiolane and thiophene rings can modulate the compound’s overall bioactivity. The compound may exert its effects through binding to and modulating the activity of enzymes or receptors involved in key biological pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Piperidine-Based Analogues with Heterocyclic Substituents

Beta-Hydroxythiofentanyl (N-[1-(2-Hydroxy-2-(thiophen-2-yl)ethyl)piperidin-4-yl]-N-phenylpropionamide)
  • Structure : Features a thiophen-2-yl group linked via a hydroxyethyl chain to the piperidine core and a phenylpropionamide group.
  • Key Differences :
    • Lacks the ethanediamide linker, instead utilizing a propionamide group.
    • Contains a phenyl ring instead of a thiolan-3-yl group.
N'-{[1-(Pyridin-2-yl)piperidin-4-yl]methyl}-N-[(thiophen-2-yl)methyl]ethanediamide (BI81695)
  • Structure : Replaces the thiolan-3-yl group with a pyridin-2-yl substituent.
  • Key Differences :
    • Pyridine’s aromatic nitrogen may alter electronic properties and receptor binding compared to the saturated thiolan group.
  • Synthesis : Likely involves reductive amination and amide coupling steps similar to those described for 4-anilidopiperidine derivatives .

Fentanyl Analogues with Modified Amide Linkers

Beta-Methyl Fentanyl (N-Phenyl-N-(1-(2-phenylpropyl)piperidin-4-yl)propionamide)
  • Structure : Propionamide linker with a 2-phenylpropyl substituent on piperidine.
  • Key Differences :
    • Bulky 2-phenylpropyl group may reduce receptor affinity compared to smaller substituents like thiolan-3-yl.
    • Propionamide linker is more flexible than the rigid ethanediamide bridge.
  • Regulatory Status : Schedule I controlled substance .
Beta'-Phenyl Fentanyl (N-(1-Phenethylpiperidin-4-yl)-N,3-diphenylpropanamide)
  • Structure : Diphenylpropanamide linker with a phenethyl group on piperidine.
  • Key Differences :
    • Additional phenyl ring in the linker may enhance µ-opioid receptor binding but increase cytotoxicity.
  • Activity : High potency as a synthetic opioid, leading to strict regulatory controls .

Structural and Pharmacological Implications

Impact of Substituents on Piperidine

  • Thiolan-3-yl vs.
  • Pyridin-2-yl vs. Thiolan-3-yl : Pyridine’s nitrogen could engage in hydrogen bonding, whereas thiolan’s sulfur might contribute to hydrophobic interactions .

Role of the Ethanedia mide Linker

  • Hydrogen Bonding : The dual carbonyl groups in ethanediamide could form stronger hydrogen bonds with opioid receptors than single-amide analogues.

Data Table: Comparative Analysis of Key Compounds

Compound Name Molecular Weight Key Substituents Amide Linker Receptor Affinity (µ-opioid) Regulatory Status
Target Compound ~358.46* Thiolan-3-yl, Thiophen-2-yl Ethanedia mide Unknown Not scheduled
Beta-Hydroxythiofentanyl 358.50 Thiophen-2-yl, Phenyl Propionamide High Schedule I (DEA)
Beta-Methyl Fentanyl ~352.44 2-Phenylpropyl, Phenyl Propionamide Moderate-High Schedule I (DEA)
BI81695 358.46 Pyridin-2-yl, Thiophen-2-yl Ethanedia mide Unknown Research chemical

*Calculated based on structural similarity to BI81695.

Biological Activity

N'-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}-N-[(thiophen-2-yl)methyl]ethanediamide is a complex organic compound with potential applications in medicinal chemistry. This article reviews its biological activity, synthesizing findings from various studies to provide a comprehensive understanding of its pharmacological properties.

Structural Characteristics

The compound features a thiolan ring and a piperidine structure, which are critical for its biological activity. The presence of these moieties suggests potential interactions with various biological targets, making it a candidate for further pharmacological exploration.

Research indicates that compounds similar to this compound may interact with multiple receptors, including:

  • Histamine Receptors : The piperidine moiety is essential for binding to histamine H3 receptors, which are involved in neurotransmission and pain modulation. Studies have shown that modifications in the piperidine structure can significantly affect receptor affinity and selectivity .
  • Sigma Receptors : The compound's interaction with sigma receptors (σ1 and σ2) also contributes to its analgesic properties. Ligands that demonstrate dual activity at these receptors have been noted for their efficacy in pain models .

In Vitro Studies

In vitro assays have demonstrated the compound's ability to inhibit specific biological pathways, showcasing promising results in:

Biological Activity Effect Reference
Analgesic ActivitySignificant reduction in pain response in animal models
Receptor BindingHigh affinity for histamine H3 and sigma receptors

Case Studies

  • Analgesic Efficacy : A study conducted on animal models indicated that this compound exhibited significant analgesic effects compared to control groups. The mechanism was attributed to its action on both histamine and sigma receptors, suggesting a multifaceted approach to pain modulation .
  • Receptor Interaction Analysis : Detailed receptor binding studies revealed that the compound's structural features allowed it to form stable interactions with target receptors, enhancing its pharmacological profile. The presence of the thiolan ring was particularly noted for increasing lipophilicity, which may enhance bioavailability .

Synthesis and Derivatives

The synthesis of this compound can be achieved through several methodologies, often focusing on optimizing yield and purity. Derivatives of this compound are being explored to enhance its therapeutic potential while minimizing side effects.

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